Sodium aminoiminomethanesulphinate
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Overview
Description
Sodium aminoiminomethanesulphinate: is a heterocyclic organic compound with the molecular formula CH₄N₂O₂SNa and a molecular weight of 130.10149 g/mol . It is known for its versatile applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aminoiminomethanesulphinate can be synthesized through several methods. One common approach involves the reaction of sodium sulfinate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium aminoiminomethanesulphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a nucleophile in substitution reactions, reacting with electrophiles to form new compounds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, common reagents include alkyl halides and acid chlorides, with the reactions typically carried out in the presence of a base such as sodium hydroxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of sulfonamides or other derivatives .
Scientific Research Applications
Chemistry: Sodium aminoiminomethanesulphinate is used as a building block for synthesizing various organosulfur compounds. It is employed in the preparation of thiosulfonates, sulfonamides, sulfides, and sulfones, which have significant applications in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs, which are known for their antimicrobial activity .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for various sulfur-containing compounds used in manufacturing processes .
Mechanism of Action
The mechanism of action of sodium aminoiminomethanesulphinate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role in organic synthesis and its interactions with biological molecules .
Comparison with Similar Compounds
Sodium sulfinate: Similar in structure but lacks the amino group.
Sulfonamides: Contain a sulfonyl group attached to an amine, widely used in medicinal chemistry.
Sulfoximines: Sulfur-containing compounds with applications in drug development.
Uniqueness: Sodium aminoiminomethanesulphinate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
32221-00-4 |
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Molecular Formula |
CH3N2NaO2S |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
sodium;amino(imino)methanesulfinate |
InChI |
InChI=1S/CH4N2O2S.Na/c2-1(3)6(4)5;/h(H3,2,3)(H,4,5);/q;+1/p-1 |
InChI Key |
LJERCJQEBLEEKQ-UHFFFAOYSA-M |
Canonical SMILES |
C(=N)(N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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